Tert-butyl 4-{[1-(6-methoxypyridazin-3-yl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate
Description
This compound is a tert-butyl-protected piperazine derivative featuring a piperidin-3-yl carbonyl linker and a 6-methoxypyridazine substituent. Its structure integrates two nitrogen-containing heterocycles (piperazine and piperidine) and a pyridazine ring, making it a versatile intermediate in medicinal chemistry for targeting enzymes or receptors requiring multipoint interactions . The tert-butyloxycarbonyl (Boc) group enhances solubility in organic solvents and facilitates selective deprotection during multi-step syntheses .
Properties
Molecular Formula |
C20H31N5O4 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
tert-butyl 4-[1-(6-methoxypyridazin-3-yl)piperidine-3-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H31N5O4/c1-20(2,3)29-19(27)24-12-10-23(11-13-24)18(26)15-6-5-9-25(14-15)16-7-8-17(28-4)22-21-16/h7-8,15H,5-6,9-14H2,1-4H3 |
InChI Key |
VTKWJTDTSSWDLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CCCN(C2)C3=NN=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-{[1-(6-methoxypyridazin-3-yl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including cyclization and functional group modifications.
Introduction of the Methoxypyridazine Moiety: The methoxypyridazine group is introduced through a nucleophilic substitution reaction, where a suitable methoxypyridazine derivative reacts with the piperidine intermediate.
Formation of the Piperazine Ring: The piperazine ring is formed by reacting the intermediate with a suitable piperazine derivative.
Final Coupling and Protection: The final step involves coupling the intermediate with tert-butyl chloroformate to form the desired compound, followed by purification and characterization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-{[1-(6-methoxypyridazin-3-yl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Tert-butyl 4-{[1-(6-methoxypyridazin-3-yl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl 4-{[1-(6-methoxypyridazin-3-yl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Impact
The following table summarizes key structural differences and their implications:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 6-methoxy group in the target compound (electron-donating) contrasts with 6-fluoro (electron-withdrawing) in , affecting binding to hydrophobic pockets in biological targets.
- Heterocycle Diversity : Pyridazine (target) vs. pyridine () vs. thiazole () alters steric and electronic profiles, influencing target selectivity .
Pharmacological and Physicochemical Properties
Notes :
Biological Activity
Tert-butyl 4-{[1-(6-methoxypyridazin-3-yl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate is a compound of significant interest in pharmaceutical research, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₃ |
| Molecular Weight | 298.33 g/mol |
| CAS Number | Not specifically listed in the available data |
| Physical State | Solid at room temperature |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within the body. It is believed to act as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the breakdown of endocannabinoids such as anandamide, which are involved in various physiological processes including pain modulation and inflammation .
Pain Management and Analgesic Effects
Research indicates that compounds like this compound may exhibit analgesic properties by preventing the degradation of endocannabinoids, thereby enhancing their availability and prolonging their effects on pain pathways. This mechanism suggests potential applications in treating chronic pain conditions .
Neuroprotective Effects
Studies have highlighted the neuroprotective effects of FAAH inhibitors, suggesting that this compound could play a role in neurodegenerative diseases. By modulating endocannabinoid levels, it may help protect neuronal cells from degeneration associated with conditions like Alzheimer's disease .
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of related compounds, providing insights into the potential effects of this compound:
- FAAH Inhibition Studies : Research has shown that FAAH inhibitors can significantly reduce pain responses in animal models, indicating a promising avenue for developing new analgesics based on this compound class .
- Neuroprotective Research : A study demonstrated that FAAH inhibition leads to increased levels of anandamide, which was correlated with improved cognitive function in animal models of neurodegeneration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
